molecular formula C19H17ClN2O2S B2617372 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate CAS No. 439111-31-6

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate

Cat. No. B2617372
M. Wt: 372.87
InChI Key: LCFSVQZEOYTHCW-UHFFFAOYSA-N
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Description

“1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate” is a chemical compound with the molecular formula C19H17ClN2O2S and a molecular weight of 372.87 . It is related to the thiazole group of compounds, which have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

Thiazole, a key component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate” were not found in the search results, thiazole compounds are known to undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-17(25-18(21-12)14-8-10-15(20)11-9-14)13(2)24-19(23)22-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFSVQZEOYTHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate

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